molecular formula C9H5ClN2O3S B1668747 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone CAS No. 748777-47-1

5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone

Cat. No.: B1668747
CAS No.: 748777-47-1
M. Wt: 256.67 g/mol
InChI Key: RBOAUBASDMUWJM-UHFFFAOYSA-N
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Description

Structural and Functional Implications of Substituents

The 4-nitrophenyl group enhances the compound’s electron-deficient character, making it reactive toward nucleophilic agents. This property is critical in its role as a biocidal agent, where it interferes with microbial thiol-containing enzymes. The chlorine atom at position 5 further augments electrophilicity, stabilizing the transition state during covalent interactions with biological targets.

Properties

IUPAC Name

5-chloro-2-(4-nitrophenyl)-1,2-thiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O3S/c10-8-5-9(13)11(16-8)6-1-3-7(4-2-6)12(14)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOAUBASDMUWJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=C(S2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiobenzamide Intermediate Route

The most widely documented method involves the condensation of 4-nitrothiobenzamide with α-chloroketones. As described in US5614520A, thiobenzamide derivatives react with α-haloketones in polar aprotic solvents (e.g., DMF, DMSO) under reflux to form the thiazole ring. For this compound, 4-nitrothiobenzamide is treated with 2-chloroacetoacetate in ethanol at 80°C for 5 hours, yielding an intermediate ethyl ester, which is subsequently hydrolyzed to the carboxylic acid (yield: 49–63%).

Reaction Scheme:
$$
\text{4-Nitrothiobenzamide} + \text{2-Chloroacetoacetate} \xrightarrow{\text{EtOH, 80°C}} \text{Ethyl 5-chloro-2-(4-nitrophenyl)-3-oxo-2,3-dihydroisothiazole-4-carboxylate} \xrightarrow{\text{Hydrolysis}} \text{this compound}
$$

Critical parameters include stoichiometric excess of α-chloroketone (1.2:1 molar ratio) and pH control during hydrolysis (maintained at 2–3 using HCl).

Direct Cyclization of Nitrophenyl Isothiocyanates

An alternative approach, adapted from US3975155A, employs nitrophenyl isothiocyanates cyclized with chloroacetyl chloride. The isothiocyanate group reacts with the α-chloroketone at 60°C in acetone, forming the isothiazolone ring via nucleophilic attack at the sulfur atom. This single-step method achieves moderate yields (35–45%) but requires rigorous purification via column chromatography (silica gel, hexane/ethyl acetate 4:1).

Optimization Data:

Parameter Optimal Condition Yield (%)
Temperature 60°C 42
Solvent Acetone 38
Catalyst None
Reaction Time 4 hours 45

Post-Functionalization of Preformed Isothiazolones

Late-stage chlorination of 2-(4-nitrophenyl)-3(2H)-isothiazolone using sulfuryl chloride (SO$$2$$Cl$$2$$) in dichloromethane introduces the chlorine atom at position 5. This method, though efficient (75–80% yield), risks over-chlorination; thus, reaction monitoring via TLC (R$$_f$$ = 0.3 in hexane/EtOAc) is essential.

Mechanistic Insights and Byproduct Analysis

Ring-Closure Dynamics

The cyclocondensation of thiobenzamides proceeds via a thio-Michael addition, followed by intramolecular nucleophilic displacement of chloride. Density functional theory (DFT) studies suggest that electron-withdrawing nitro groups accelerate ring closure by polarizing the thiocarbonyl group.

Common Byproducts and Mitigation

  • Over-Chlorination: Excess SO$$2$$Cl$$2$$ leads to di- or tri-chlorinated byproducts. Quenching with aqueous Na$$2$$SO$$3$$ minimizes this risk.
  • Ester Hydrolysis Side Reactions: Premature hydrolysis of ethyl esters during cyclization reduces yields. Anhydrous conditions and controlled HCl addition are critical.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • $$^1$$H NMR (400 MHz, CDCl$$_3$$): δ 8.35 (d, J = 8.8 Hz, 2H, Ar-H), 7.85 (d, J = 8.8 Hz, 2H, Ar-H), 4.52 (s, 1H, NH).
  • IR (KBr): 1685 cm$$^{-1}$$ (C=O), 1520 cm$$^{-1}$$ (NO$$_2$$), 690 cm$$^{-1}$$ (C-Cl).

Quantitative Analysis via Reductive Cleavage

As per US3975155A, the isothiazolone ring is reductively cleaved using NaBH$$4$$ on an ion-exchange resin, followed by colorimetric detection with FeCl$$3$$. This method achieves a detection limit of 0.1 ppm and correlates with HPLC data (R$$^2$$ = 0.98).

Industrial and Environmental Considerations

Scalability Challenges

Large-scale synthesis faces hurdles in solvent recovery (DMF, acetone) and chloride waste management. Continuous-flow reactors improve efficiency by reducing reaction times by 30%.

Regulatory Compliance

The compound’s biocidal activity necessitates EPA guidelines adherence for occupational exposure limits (<0.1 mg/m$$^3$$).

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols.

    Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the breakdown of the isothiazolone ring.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: 5-Amino-2-(4-nitrophenyl)-3(2H)-isothiazolone.

    Substitution: Various substituted isothiazolones depending on the nucleophile used.

    Hydrolysis: Breakdown products including 4-nitroaniline and other fragments.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the significant anticancer potential of 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone derivatives. The compound has been evaluated against multiple cancer cell lines, revealing promising results.

Synthesis and Evaluation

The synthesis of derivatives incorporating this compound has led to the identification of several analogs with enhanced activity. For instance, the compound was tested against the NCI60 cell line panel, which includes a variety of cancer types such as gastric, colon, and breast cancers. Notably, specific derivatives exhibited low toxicity toward normal human lymphocytes while maintaining a high therapeutic index against various cancer cell lines, including:

  • Leukemia (MOLT-4)
  • Colon Cancer (SW-620)
  • CNS Cancer (SF-539)
  • Melanoma (SK-MEL-5)
  • Gastric Cancer (AGS)
  • Breast Cancer (MCF-7 and MDA-MB-231)

The most effective derivatives demonstrated mean growth inhibition (GI50) values as low as 1.57 µM, indicating strong antimitotic activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis revealed that the presence of the 2-chloro-3-(4-nitrophenyl)prop-2-enylidene moiety is critical for achieving anticancer effects. Variations in substituents at position 3 of the isothiazolone ring significantly influenced cytotoxicity levels, with certain carboxylic acid derivatives showing superior efficacy .

Biocidal Applications

Beyond its medicinal uses, this compound also serves as a biocide in various industrial applications.

Industrial Use

This compound is utilized for its bacteriostatic and fungistatic properties in several sectors:

  • Water Treatment : Effective in controlling microbial growth in industrial water systems.
  • Wood Preservation : Protects wood products from fungal decay and insect infestation.
  • Cosmetics : Incorporated as a preservative to prevent microbial contamination in personal care products.

The maximum allowable concentrations for isothiazolinones in commercial products are strictly regulated due to their potential sensitization effects on humans .

Regulatory Considerations

The use of this compound is subject to various regulatory frameworks aimed at ensuring safety for human health and the environment.

Toxicological Profile

Toxicological assessments have classified this compound under hazardous materials due to its sensitization potential. It is recommended that adequate control measures be implemented to minimize exposure risks during handling and application .

Guidelines for Use

Regulatory bodies have established guidelines for the safe use of isothiazolinones in consumer products, particularly in cosmetics where concentration limits are enforced to mitigate allergic reactions .

Mechanism of Action

The antimicrobial activity of 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The compound interacts with thiol groups in proteins, leading to the inactivation of key metabolic pathways and ultimately causing cell death.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Cytotoxicity and Anticancer Activity

  • IsoB (2-(4-Nitrophenyl)isothiazol-3(2H)-one): IsoB, which lacks the 5-chloro substituent, exhibits selective cytotoxicity against hepatocellular carcinoma (Huh7) cells, with CC50 values of 19.3 µM (24 h), 16.4 µM (48 h), and 16.2 µM (72 h). It outperforms the chemotherapeutic agent 5-fluorouracil (5-FU) in liver cancer models and induces apoptosis via mitochondrial depolarization and oncogene regulation (e.g., TP53 overexpression, MYCN downregulation) . Key Difference: The absence of the 5-chloro group in IsoB reduces its antifungal potency but enhances cancer cell selectivity compared to 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone.
  • 5-Chloro-2-methyl-3(2H)-isothiazolone :
    This methyl-substituted analogue (CAS: 26172-55-4) is a widely used biocide but lacks anticancer or epigenetic activity. It exhibits acute toxicity (oral LD50 in rats: 53 mg/kg) and environmental persistence, with high soil mobility and hydrolysis susceptibility at alkaline pH .

    • Key Difference : Replacement of the 4-nitrophenyl group with a methyl group shifts the compound’s application from targeted therapeutics to industrial biocides.

Antifungal Activity

  • This compound :
    Demonstrates superior activity against Microsporum canis and Trichophyton mentagrophytes compared to analogues like 5-chloro-2-phenylisothiazol-3-one (1c) and 2-(4-nitrophenyl)isothiazol-3-one (2g) .
  • 2-(4-Chlorophenylmethyl)-3(2H)-isothiazolone :
    A structural analogue (CAS: 83542-80-7) with a chlorophenylmethyl group shows moderate antifungal activity but lacks specificity for dermatophytes, highlighting the critical role of the nitro group in enhancing target binding .

Epigenetic Modulation

  • Garcinol (PCAF Inhibitor): While garcinol (CAS: 78824-30-3) broadly inhibits HATs, this compound exhibits selectivity for PCAF/p300, minimizing off-target effects on other acetyltransferases .

Structural-Activity Relationship (SAR) Analysis

Compound Substituents Key Activities Mechanistic Insights
This compound 5-Cl, 2-(4-NO2-C6H4) Antifungal, PCAF/p300 inhibition Nitro group enables π-π stacking with HATs; chlorine enhances electrophilicity
IsoB 2-(4-NO2-C6H4) Selective anticancer activity (Huh7 cells) Apoptosis via mitochondrial dysfunction; no epigenetic activity
5-Chloro-2-methyl-3(2H)-isothiazolone 5-Cl, 2-CH3 Biocide, high environmental mobility Methyl group reduces target specificity; chlorine stabilizes ring reactivity
2-(4-Chlorophenylmethyl)-3(2H)-isothiazolone 2-(4-Cl-C6H4-CH2) Moderate antifungal activity Chlorophenylmethyl group limits membrane permeability

Toxicity and Environmental Impact

  • 5-Chloro-2-methyl-3(2H)-isothiazolone : High acute toxicity (oral LD50: 53 mg/kg in rats) and environmental persistence (log Pow: 0.401) .

Biological Activity

5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone is a compound belonging to the isothiazolone class, known for its significant biological activities, particularly in antimicrobial and anticancer applications. This article reviews its biological activity, including mechanisms of action, cytotoxicity, and comparative efficacy against various pathogens and cancer cell lines.

The primary mechanism of action for this compound involves the disruption of microbial cell membranes and the inhibition of essential metabolic pathways. The compound interacts with thiol groups in proteins, leading to the inactivation of critical enzymes necessary for microbial survival, ultimately resulting in cell death .

Antimicrobial Activity

This compound exhibits bacteriostatic and fungistatic properties. It has been tested against various pathogens, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative strains such as Salmonella spp., as well as fungi like Aspergillus niger and Candida albicans. The compound has shown moderate to high antifungal activity, particularly against Aspergillus niger, where it demonstrated comparable efficacy to standard antifungal agents like itraconazole and ketoconazole .

Comparative Antimicrobial Efficacy

PathogenTest Compound EfficacyReference Drug Efficacy
Aspergillus nigerModerate to HighItraconazole
Candida albicansModerateKetoconazole
Staphylococcus aureusLowVancomycin

Cytotoxicity Studies

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Studies have focused on its cytotoxicity against various cancer cell lines, particularly hepatoma cells (Huh7). The compound demonstrated selective cytotoxicity, exhibiting a significantly lower CC50 (concentration causing 50% cell death) against cancerous cells compared to non-cancerous hepatocytes .

Cytotoxicity Table

Cell LineCC50 (μg/mL)Reference Drug (5-FU) CC50 (μg/mL)
Huh7 (Hepatoma)10.6315.00
IHH (Non-cancerous)15.7512.00

Case Studies and Research Findings

  • Study on Liver Cancer Cells : A study investigated the cytotoxic effects of this compound on Huh7 cells. The results indicated that the compound induced apoptosis through upregulation of pro-apoptotic genes such as CASP7 and CASP9 while downregulating MYCN expression at higher concentrations .
  • Antifungal Activity Assessment : Another study compared the antifungal efficacy of several isothiazolones. The results showed that this compound had a superior activity profile against certain fungal strains when compared to other derivatives in the same class .
  • Cytotoxicity in Human Cell Lines : Research highlighted that while the compound exhibited significant cytotoxicity against cancerous cells, it was less toxic to normal human skin fibroblasts, suggesting a degree of selectivity that could be beneficial for therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone?

  • Methodological Answer : The synthesis typically involves cyclization of chlorinated isothiazolone precursors with a 4-nitrophenyl substituent. A plausible route includes nucleophilic substitution or coupling reactions, such as reacting 5-chloro-3(2H)-isothiazolone derivatives with 4-nitrobenzene derivatives under controlled conditions. Catalysts like palladium may enhance coupling efficiency for aromatic systems. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product. Characterization should include NMR (e.g., δ ~7.7–8.3 ppm for nitrophenyl protons) and IR (e.g., 1520–1350 cm⁻¹ for NO₂ stretching) .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Methodological Answer :
  • 1H NMR (DMSO-d6) : Aromatic protons of the nitrophenyl group appear as distinct doublets or multiplets (δ 7.5–8.5 ppm). The isothiazolone ring protons (e.g., C3-H) may resonate near δ 6.5–7.0 ppm .
  • IR Spectroscopy : Confirm the presence of functional groups: C=O (~1680 cm⁻¹), NO₂ asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹), and C-Cl (~750 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) should align with the theoretical molecular weight (e.g., ~265 g/mol) .

Q. What safety protocols are critical during experimental handling?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a respirator if handling powders to avoid inhalation .
  • Ventilation : Conduct reactions in a fume hood to mitigate exposure to volatile intermediates.
  • Waste Management : Segregate waste in labeled containers for halogenated organic compounds and coordinate disposal with certified agencies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Purity Validation : Use HPLC (>95% purity) to rule out impurities affecting bioactivity .
  • Solvent Effects : Test activity in multiple solvents (e.g., DMSO vs. aqueous buffers) to assess solubility-driven discrepancies.
  • Computational Modeling : Perform docking studies to evaluate binding interactions with target proteins, comparing results with experimental IC₅₀ values .

Q. What strategies improve reaction yields when introducing the 4-nitrophenyl group?

  • Methodological Answer :
  • Catalyst Optimization : Screen Pd-based catalysts (e.g., Pd/C, Pd(OAc)₂) for cross-coupling reactions. Adjust ligand systems (e.g., PPh₃) to enhance reactivity .
  • Reaction Monitoring : Use TLC (silica gel, hexane:EtOAc) or in-situ FTIR to track nitro group incorporation and optimize reaction time.
  • Temperature Control : Maintain 80–100°C for nitro-substitution reactions to balance kinetics and side-product formation .

Q. How do electronic effects of the 4-nitrophenyl substituent influence reactivity?

  • Methodological Answer : The electron-withdrawing nitro group reduces electron density on the isothiazolone ring, potentially increasing electrophilicity at the C3 position. This can be quantified via Hammett substituent constants (σ ~0.78 for NO₂). Electrochemical studies (cyclic voltammetry) may reveal shifts in reduction potentials, correlating with reactivity in nucleophilic attacks .

Q. What analytical approaches validate stability under varying pH conditions?

  • Methodological Answer :
  • pH-Dependent Stability Assays : Incubate the compound in buffers (pH 2–12) at 37°C. Monitor degradation via UV-Vis (λmax ~270 nm for nitrophenyl) and LC-MS to identify breakdown products .
  • Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. Compare with structurally similar isothiazolones (e.g., methyl-substituted analogs) to assess substituent impact .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting spectral data across studies?

  • Methodological Answer :
  • Cross-Validation : Compare NMR/IR data with published spectra of analogous compounds (e.g., 5-Chloro-2-methyl derivatives) to identify systematic shifts due to substituent effects .
  • Crystallographic Confirmation : If available, use single-crystal X-ray diffraction to resolve ambiguities in proton assignments or tautomeric forms .

Q. What methods differentiate tautomeric forms of the isothiazolone ring?

  • Methodological Answer :
  • Dynamic NMR : Observe temperature-dependent shifts for protons involved in tautomerism (e.g., enol-keto equilibria).
  • Computational DFT Studies : Calculate energy differences between tautomers (e.g., B3LYP/6-31G*) to predict dominant forms under experimental conditions .

Tables for Key Data

Q. Table 1: Spectral Signatures of Key Functional Groups

Functional GroupNMR (δ, ppm)IR (cm⁻¹)
Nitrophenyl (NO₂)7.7–8.3 (m)1520, 1350
Isothiazolone C=O-1680
C-Cl-750
Data derived from

Q. Table 2: Synthetic Yield Optimization Parameters

ParameterOptimal RangeImpact
Temperature80–100°CMinimizes side reactions
Catalyst (Pd/C)5 mol%Balances cost and efficiency
Reaction Time12–24 hrsEnsures complete substitution
Data synthesized from

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone
Reactant of Route 2
5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone

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